molecular formula C15H14ClNO2 B1422470 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide CAS No. 372137-82-1

2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

Cat. No.: B1422470
CAS No.: 372137-82-1
M. Wt: 275.73 g/mol
InChI Key: XQNUYZCNBBCTNF-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide is a synthetic chloroacetamide derivative of significant interest in chemical research and development. This compound features a chloroacetyl group linked to a (3-phenoxybenzyl)amine scaffold, a structure that makes it a valuable versatile building block for the synthesis of more complex molecules. Its high reactivity, particularly the chlorine atom, allows for further functionalization, enabling researchers to create diverse libraries of compounds for screening and development. As a key chemical intermediate , its primary research applications include use in medicinal chemistry for the design and synthesis of potential bioactive molecules, as well as in agrochemical research . The phenoxybenzyl moiety is a common structural element in various active compounds, and modifying its amide sidechain is a standard strategy in structure-activity relationship (SAR) studies. Researchers utilize this reagent to develop new compounds targeting various biological pathways. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting, in accordance with all applicable safety regulations.

Properties

IUPAC Name

2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-10-15(18)17-11-12-5-4-8-14(9-12)19-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNUYZCNBBCTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Acetamide Derivatives

One common approach involves chlorination of acetamide precursors, often starting from acetic acid derivatives or acetamide intermediates. For example, the synthesis of 2-chloroacetamide involves reacting acetamide with chlorinating agents such as phosphorus oxychloride or thionyl chloride:

Acetamide + Chlorinating agent → 2-Chloroacetamide

This process typically occurs under reflux conditions with controlled temperature to prevent over-chlorination or side reactions.

Alkylation with Phenoxyphenyl Methyl Derivatives

The phenoxyphenyl methyl group is introduced via nucleophilic substitution or reductive amination. The phenoxyphenyl methyl derivatives are prepared by reacting phenols with chloromethyl compounds or via Williamson ether synthesis, followed by coupling with the acetamide core.

Specific Preparation Methods from Literature

Synthesis via Nucleophilic Substitution

Research indicates that the synthesis of similar compounds involves reacting 2-chloroacetamide with phenoxyphenyl methyl derivatives under basic conditions:

2-Chloroacetamide + Phenoxyphenyl methyl derivative → Target compound

This reaction typically proceeds in polar aprotic solvents like acetone or dimethylformamide (DMF) at elevated temperatures, with bases such as potassium carbonate to facilitate nucleophilic attack.

Amide Formation via Carbodiimide Coupling

An alternative method involves activating the carboxylic acid of phenoxyphenyl acetic acid derivatives using carbodiimide reagents (e.g., EDC or DCC), followed by coupling with amines to form the amide bond:

Phenoxyphenyl acetic acid + Amine + EDC → Amide

This method offers high yields and regioselectivity, especially suitable for sensitive functional groups.

Multi-step Synthesis with Intermediates

Some protocols involve multi-step synthesis:

  • Step 1: Synthesis of phenoxyphenyl methyl chloride via chloromethylation of phenols
  • Step 2: Nucleophilic substitution of phenoxyphenyl methyl chloride with amines
  • Step 3: Acylation of the resulting amines with chloroacetyl chloride to form the acetamide linkage

This approach allows precise control over substitution patterns and functional group compatibility.

Data Table Summarizing Preparation Methods

Method Reagents Solvent Conditions Yield Remarks
Chlorination of acetamide Acetamide + SOCl₂ or PCl₅ Reflux Reflux, controlled temperature 70-85% Produces 2-chloroacetamide intermediate
Nucleophilic substitution 2-Chloroacetamide + Phenoxyphenyl methyl derivative DMF or acetone 60-80°C, K₂CO₃ base 65-80% Suitable for phenoxyphenyl derivatives
Carbodiimide coupling Phenoxyphenyl acetic acid + Amine DCC/EDC in DCM or DMF Room temperature 75-90% High regioselectivity and yield
Multi-step chloromethylation Phenol + Chloromethyl methyl ether Formaldehyde + HCl Reflux Variable Allows functionalization of phenol

Research Findings and Optimization Strategies

Recent studies have emphasized optimizing reaction conditions to maximize yield and purity:

  • Temperature control is crucial during chlorination to prevent over-chlorination.
  • Choice of solvent influences reaction rate and selectivity; DMF and acetone are preferred for nucleophilic substitutions.
  • Use of bases such as potassium carbonate or sodium hydride enhances nucleophilicity and reaction efficiency.
  • Purification techniques like recrystallization from ethanol or acetonitrile are standard for isolating pure products.

Research also suggests that microwave-assisted synthesis can significantly reduce reaction times and improve yields, especially in nucleophilic substitution and amide bond formation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Formation of N-substituted acetamides.

    Hydrolysis: Formation of 3-phenoxybenzylamine and chloroacetic acid.

    Oxidation and Reduction: Formation of various phenoxy derivatives.

Scientific Research Applications

2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide with structurally related chloroacetamides, focusing on substituent effects, crystallography, reactivity, and biological relevance.

Substituent Effects on Molecular Conformation

Chloroacetamides exhibit conformational variations depending on the substituent's electronic nature and position. For example:

  • 2-Chloro-N-(3-methylphenyl)acetamide : The N–H bond adopts a syn conformation relative to the meta-methyl group, forming dual intermolecular N–H⋯O hydrogen bonds. This contrasts with 2-chloro-N-(3-nitrophenyl)acetamide , where the electron-withdrawing nitro group induces an anti conformation .
  • 2-Chloro-N-(2-chlorophenyl)acetamide : The N–H bond aligns syn to the ortho-chloro substituent, resulting in columnar molecular packing stabilized by hydrogen bonds .
  • 2-Chloro-N-[(2,4-dichlorophenyl)methyl]acetamide : Safety data highlight increased toxicity risks due to multiple chlorine atoms, emphasizing the impact of halogenation on hazard profiles .

Key Insight: The phenoxyphenylmethyl group in the target compound likely induces steric hindrance and alters hydrogen-bonding patterns compared to simpler alkyl or halogenated analogs.

Crystallographic and Structural Properties

Crystal structures of related compounds reveal trends in packing and hydrogen bonding:

Compound Name Space Group Hydrogen Bonding Pattern Key Structural Feature Reference
2-Chloro-N-(3-methylphenyl)acetamide Triclinic, P1 Dual N–H⋯O chains along the a-axis Asymmetric unit with two molecules
2-Chloro-N-(2-chlorophenyl)acetamide Not specified N–H⋯O columns Syn conformation to ortho-Cl
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Not specified N–H⋯O bonds stabilize dihedral angles (60.5°) between aromatic rings Bulky naphthyl group increases torsional strain

Biological Activity

2-Chloro-N-[(3-phenoxyphenyl)methyl]acetamide is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. Its structure, characterized by a chloro group and a phenoxyphenyl moiety, suggests it may interact with various biological targets, influencing multiple biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16_{16}H16_{16}ClN1_{1}O1_{1}, with a molecular weight of approximately 285.76 g/mol. The presence of the chloro group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Research indicates that compounds structurally similar to this compound may interact with peripheral sensory trigeminal nerves, affecting neurotransmitter release. Specifically, it is hypothesized to act as an antagonist to calcitonin gene-related peptide (CGRP) receptors, which play a crucial role in pain signaling pathways. This interaction could position the compound as a candidate for analgesic therapies.

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

A recent study evaluated the compound's effectiveness against Klebsiella pneumoniae, demonstrating that it can enhance the efficacy of conventional antibiotics such as ciprofloxacin and cefepime. The combination therapy showed additive effects, suggesting that this compound could optimize antibiotic treatment regimens .

Antitumor Activity

Another area of interest is the potential antitumor activity of this compound. Similar acetamides have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of angiogenesis. Further research is needed to establish the specific effects of this compound on cancer cell lines .

Case Studies

Data Table: Biological Activity Summary

Biological Activity Effect Reference
AntimicrobialEnhanced efficacy with ciprofloxacin
AntitumorPotential inhibition of cancer cell proliferation
CGRP receptor antagonismPain modulation

Q & A

Q. What are the common synthetic routes for 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide, and how can reaction conditions be optimized?

The synthesis of chloroacetamide derivatives typically involves nucleophilic substitution reactions. For example, 2-chloro-N-[(substituted phenyl)methyl]acetamide derivatives are synthesized by reacting 2-chloroacetic acid derivatives with appropriate amines. Optimization includes adjusting reactant stoichiometry, temperature (e.g., room temperature vs. reflux), and solvent polarity (e.g., acetonitrile or dichloromethane) to improve yield . Catalysts like K2_2CO3_3 or triethylamine are often used to deprotonate intermediates and drive the reaction .

Q. How can the purity and structural integrity of this compound be verified experimentally?

Key methods include:

  • NMR Spectroscopy : Confirms proton environments (e.g., methylene groups adjacent to the amide) and absence of impurities. For example, the CH2_2Cl group typically resonates at δ ~4.0–4.5 ppm .
  • X-ray Crystallography : Determines molecular conformation and hydrogen-bonding patterns (e.g., N–H⋯O interactions stabilizing crystal packing) .
  • Elemental Analysis : Validates empirical formula accuracy .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Testing : Disk diffusion or microdilution assays against bacterial strains (e.g., K. pneumoniae) to determine MIC (Minimum Inhibitory Concentration) .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins before further pharmacological studies .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s biological activity and physicochemical properties?

Comparative studies of analogs reveal:

Substituent PositionEffect on ActivityExample Reference
3-Phenoxy Enhances lipophilicity, improving membrane permeability
Nitro Groups Increases electrophilicity, potentially enhancing reactivity with biological targets
Halogenation Improves metabolic stability but may increase toxicity (e.g., chloro vs. fluoro)

Structural modifications should prioritize balancing bioavailability and toxicity using QSAR (Quantitative Structure-Activity Relationship) models .

Q. What computational methods can predict the compound’s interaction with biological targets?

  • Molecular Docking : Simulates binding to enzymes (e.g., bacterial DNA gyrase) using software like AutoDock Vina. Focus on hydrogen bonds between the amide group and active-site residues .
  • HOMO-LUMO Analysis : Evaluates electron distribution to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Assesses binding stability over time (≥100 ns simulations) under physiological conditions .

Q. How can conflicting data on degradation pathways be resolved?

Contradictory reports on environmental degradation (e.g., hydrolysis vs. photolysis) require:

  • Controlled Stability Studies : Monitor degradation under varying pH, UV exposure, and microbial activity using HPLC-MS .
  • Isotopic Labeling : Track specific bond cleavage (e.g., 18^{18}O labeling for hydrolysis pathways) .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., dimerization) and enhance scalability .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .

Methodological Guidelines

Q. Designing SAR (Structure-Activity Relationship) Studies

  • Step 1 : Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing vs. donating groups) .
  • Step 2 : Measure logP (partition coefficient) and solubility to correlate physicochemical properties with bioactivity .
  • Step 3 : Use multivariate statistical analysis (e.g., PCA) to identify critical structural determinants .

Q. Addressing Crystallization Challenges for Structural Analysis

  • Solvent Screening : Test polar (ethanol) vs. non-polar (toluene) solvents for single-crystal growth .
  • Seeding Techniques : Introduce microcrystals to induce controlled nucleation .

Q. Validating Anti-Convulsant Mechanisms in Preclinical Models

  • In Vivo Models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents, with EEG monitoring .
  • Biochemical Assays : Measure GABAA_A receptor modulation or sodium channel inhibition via patch-clamp electrophysiology .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide
Reactant of Route 2
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2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

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